2-Amino-3-chloro-6-methoxybenzoic acid

Description

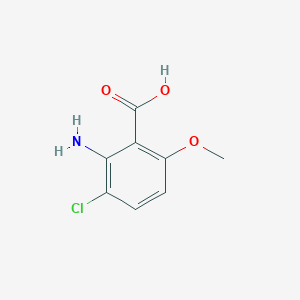

2-Amino-3-chloro-6-methoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group at position 2, a chlorine atom at position 3, and a methoxy group at position 6. This compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its electronic properties, solubility, and reactivity. For instance, the presence of the methoxy group likely enhances solubility in polar organic solvents compared to non-methoxy variants, while the chlorine and amino groups contribute to hydrogen bonding and crystallinity .

Properties

IUPAC Name |

2-amino-3-chloro-6-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNNSKFMDVCGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296770 | |

| Record name | 2-Amino-3-chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15345-56-9 | |

| Record name | 2-Amino-3-chloro-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15345-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-6-methoxybenzoic acid typically involves the chlorination of 2-Amino-6-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Coupling Reactions:

Scientific Research Applications

2-Amino-3-chloro-6-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-3-chloro-6-methoxybenzoic acid and its analogs:

*Calculated based on similar compounds.

Key Comparative Insights:

Substituent Effects on Acidity: Chlorine’s electron-withdrawing nature increases benzoic acid acidity. For example, 2-amino-6-chlorobenzoic acid (Cl at position 6) is more acidic than non-chlorinated analogs . Methoxy groups (electron-donating) reduce acidity compared to chloro-substituted analogs but improve solubility .

Synthetic Challenges: Intramolecular cyclization (e.g., benzoxazinone formation) is a common issue during amide coupling reactions of 2-aminobenzoic acid derivatives, as seen in failed attempts to synthesize 2-acylaminobenzoic acids using DCC/EDCI . The methoxy group in this compound may require protective strategies during synthesis to prevent undesired side reactions.

Thermal and Physical Properties: Melting points vary significantly with substituent positions. For instance, 4-amino-2-chlorobenzoic acid melts at 210–215°C , while 2-amino-6-methoxybenzothiazole (a non-carboxylic analog) melts at 163–168°C .

Applications: Chlorinated analogs like 2-methoxy-3,6-dichlorobenzoic acid are herbicides , whereas amino-substituted variants (e.g., 2-amino-3-chlorobenzoic acid) serve as intermediates in drug synthesis .

Research Findings and Data Gaps

- Reactivity: The amino group in this compound may enable nucleophilic reactions, but competing cyclization pathways (as observed in ) could limit yields without optimized conditions.

- Safety Profile: Mutagenic risks are noted for compounds like 2-amino-6-methoxybenzothiazole , but the target compound’s toxicity remains unstudied.

- Structural Analysis : Techniques such as X-ray crystallography (used for benzothiazole derivatives in ) could elucidate the target compound’s conformation.

Biological Activity

2-Amino-3-chloro-6-methoxybenzoic acid (CAS No. 15345-56-9) is a derivative of benzoic acid characterized by the presence of an amino group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position. This unique structural arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula for this compound is C8H8ClNO3. The compound exhibits several notable chemical behaviors:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles, such as amines or thiols.

- Oxidation and Reduction : It can undergo oxidation or reduction to yield various derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling, aiding in the synthesis of biaryl compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, potentially exhibiting anticancer properties.

- Protein Degradation Pathways : Research indicates that derivatives of benzoic acid can enhance the activity of protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human cells .

Biological Evaluations

Recent studies have evaluated the biological activities of this compound, focusing on its potential antimicrobial and anticancer effects. Key findings include:

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of benzoic acid, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays.

- Anticancer Properties : In vitro assays showed that the compound could induce apoptosis in human cancer cell lines such as Hep-G2 and A2058 without significant cytotoxicity to normal fibroblasts. This suggests a selective action against cancer cells while preserving normal cell viability .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-6-chlorobenzoic acid | Chlorine at the 6-position | Moderate antimicrobial activity |

| 2-Amino-3-methoxybenzoic acid | Methoxy group at the 3-position | Antioxidant properties |

| 4-Amino-2-chloro-6-methoxybenzoic acid | Amino group at the 4-position | Antiproliferative effects |

This comparison highlights how variations in substitution patterns can lead to differing biological activities among benzoic acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.